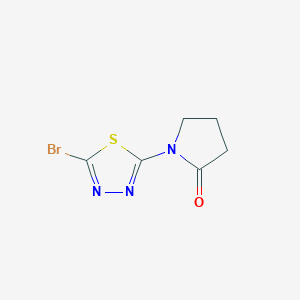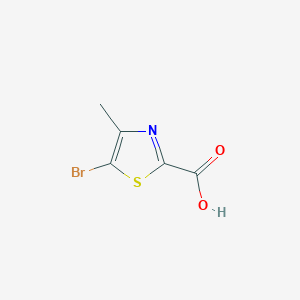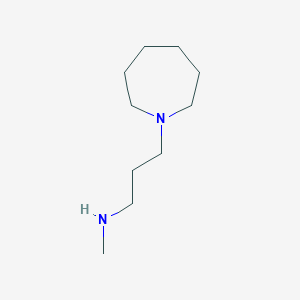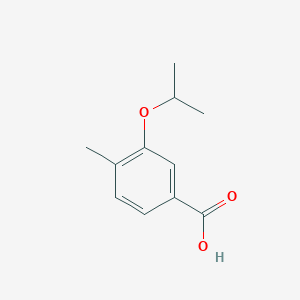
1-(5-Brom-1,3,4-thiadiazol-2-yl)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” is a compound with the molecular formula C5H5BrN4OS . It’s a member of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” includes a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . More detailed structural analysis is not available in the sources I’ve found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” are not detailed in the sources I’ve found, 1,3,4-thiadiazoles in general have been shown to exhibit a broad spectrum of activity and have been used in the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.09 g/mol. It has one hydrogen bond donor count and four hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 247.93674 g/mol. It has a topological polar surface area of 86.4 Ų and a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen
Analyse der elektronischen Struktur
Die elektronische Struktur und die Elektronendelokalisation von Thiadiazolderivaten können mit Methoden wie EDDB (Elektronendichte delokalisierter Bindungen) und GIMIC (Gauge-Including Magnetically Induced Currents) untersucht werden. Diese Studien sind entscheidend für das Verständnis der Reaktivität und Eigenschaften dieser Verbindungen in verschiedenen chemischen Reaktionen .
Antibakterielle Mittel
Thiadiazolderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie können synthetisiert werden, um Verbindungen zu erzeugen, die antibakterielle und antifungale Aktivitäten aufweisen, die möglicherweise als Standards dienen, an denen neue Medikamente verglichen werden können .
Synthese von bioaktiven Molekülen
Neue Thiadiazolderivate werden synthetisiert, um als bioaktive Moleküle bewertet zu werden. Diese Verbindungen können als Vorläufer bei der Synthese einer Vielzahl von bioaktiven Substanzen mit potenziellen Anwendungen in der Medizin dienen .
Synthese von Glucosid-Derivaten
Neuartige 1,3,4-Thiadiazolderivate von Glucosiden wurden über einen konvergenten Syntheseweg synthetisiert. Diese Derivate können signifikante Bioaktivitäten und potenzielle Anwendungen in der biochemischen Forschung aufweisen .
Zytotoxizitätsstudien
Thiadiazolderivate werden auch auf ihre zytotoxischen Eigenschaften untersucht. Die Forschung in diesem Bereich konzentriert sich auf die Synthese neuer Verbindungen mit 1,3,4-Thiadiazolringen, um ihre Antikrebsaktivitäten zu bewerten .
MDPI - Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) und seine Bromderivate Springer - 1,3,4-Thiadiazolgerüst: Anti-mikrobielle Mittel MDPI - Synthese und Bewertung neuer 1,3,4-Thiadiazolderivate Springer - Synthese und biologische Bewertung neuer 1,3,4-Thiadiazole Frontiers - Synthese und Bioaktivitäten neuer 1,3,4-Thiadiazolderivate von Glucosiden MDPI - Zytotoxische Eigenschaften von 1,3,4-Thiadiazolderivaten - Ein Überblick
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can block the activity of heat shock protein 90 (hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins . Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
Given that it can disrupt dna replication processes and inhibit the activity of Hsp90 , it’s likely that it affects the pathways related to these processes.
Pharmacokinetics
The pharmacokinetic properties of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one indicate that it has high gastrointestinal absorption . Its logP values suggest that it is moderately lipophilic, which may influence its distribution in the body .
Result of Action
Given its ability to disrupt dna replication and inhibit Hsp90 activity , it’s likely that it leads to the inhibition of cell growth and proliferation, particularly in cancer cells.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Biochemische Analyse
Biochemical Properties
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one and these enzymes is primarily through binding to the active site, leading to enzyme inhibition .
Cellular Effects
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex . Furthermore, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity or improved cell function . At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production .
Transport and Distribution
Within cells and tissues, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity . The transport and distribution of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one are crucial for its function, as they determine the concentration and availability of the compound at its target sites .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a key factor in determining its biological effects and therapeutic potential .
Eigenschaften
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFUSGDJTJOBTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NN=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)


